Cas no 2229456-48-6 (5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine)

2229456-48-6 structure
Nome del prodotto:5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine
- 2229456-48-6
- EN300-1802027
-
- Inchi: 1S/C7H7N5O3/c1-11-6(5(3-9-11)12(13)14)7-4(8)2-10-15-7/h2-3H,8H2,1H3
- Chiave InChI: FXQTWXGPOKCAGN-UHFFFAOYSA-N
- Sorrisi: O1C(=C(C=N1)N)C1=C(C=NN1C)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 209.05488910g/mol
- Massa monoisotopica: 209.05488910g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 258
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 116Ų
- XLogP3: -0.5
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802027-0.05g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1802027-0.1g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1802027-5g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 5g |
$5304.0 | 2023-09-19 | ||
Enamine | EN300-1802027-10g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1802027-2.5g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 2.5g |
$3585.0 | 2023-09-19 | ||
Enamine | EN300-1802027-1g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 1g |
$1829.0 | 2023-09-19 | ||
Enamine | EN300-1802027-10.0g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1802027-1.0g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1802027-0.5g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1802027-5.0g |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine |
2229456-48-6 | 5g |
$5304.0 | 2023-06-02 |
5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2229456-48-6 (5-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-4-amine) Prodotti correlati
- 1805964-34-4(2-Aminomethyl-4-cyano-3-methylbenzoic acid)
- 1936257-24-7(tert-butyl 3-fluoro-4-hydroxybenzylcarbamate)
- 2137727-50-3(2-{[2-(3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl]sulfanyl}acetic acid)
- 16919-14-5(Niobate(1-),hexafluoro-, potassium (1:1), (OC-6-11)-)
- 203193-00-4(diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate)
- 922995-96-8(2-methyl-6-(4-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 25217-40-7(tert-butyl 3,4-dichlorophenylcarbamate)
- 100-86-7(2-Methyl-1-phenyl-2-propanol)
- 75191-78-5(1,4-Dihydroquinazolin-2-amine)
- 1261670-65-8(3-Bromo-3'-(difluoromethyl)-2'-iodopropiophenone)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso